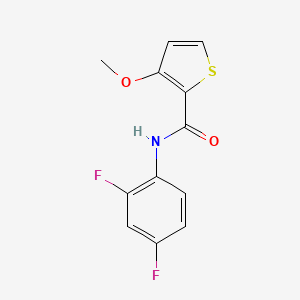

N-(2,4-difluorophenyl)-3-methoxy-2-thiophenecarboxamide

Description

N-(2,4-difluorophenyl)-3-methoxy-2-thiophenecarboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name |

N-(2,4-difluorophenyl)-3-methoxythiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2NO2S/c1-17-10-4-5-18-11(10)12(16)15-9-3-2-7(13)6-8(9)14/h2-6H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAMMXMVGQPVWFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(SC=C1)C(=O)NC2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-3-methoxy-2-thiophenecarboxamide typically involves the reaction of 2,4-difluoroaniline with 3-methoxy-2-thiophenecarboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of a high-quality product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-3-methoxy-2-thiophenecarboxamide can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic ring or the thiophene ring are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), nucleophiles (e.g., amines, thiols)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

N-(2,4-difluorophenyl)-3-methoxy-2-thiophenecarboxamide has been investigated for its potential therapeutic effects, particularly in treating cancer and inflammatory diseases. Its structure allows for interactions with various biological targets.

Anticancer Activity :

- The compound has shown promising results in inhibiting the growth of cancer cell lines. In vitro studies have demonstrated its efficacy against several human tumor cells, suggesting that it may act as a potential anticancer agent. For example, compounds with similar structures have exhibited significant growth inhibition rates in assays conducted by the National Cancer Institute (NCI) .

Inflammatory Diseases :

- Research indicates that derivatives of this compound can act as inhibitors of the IKK2 enzyme, which is involved in inflammatory pathways. This suggests potential applications in treating conditions like rheumatoid arthritis and other inflammatory diseases .

This compound has been evaluated for various biological activities:

- Mechanism of Action : The compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition can lead to decreased production of pro-inflammatory mediators .

- Antimicrobial Properties : Preliminary studies suggest that this compound may also possess antimicrobial activity, making it a candidate for further investigation in the development of new antibiotics .

| Activity Type | Details | References |

|---|---|---|

| Anticancer | Significant growth inhibition in tumor cells | |

| Anti-inflammatory | Potential IKK2 inhibitor | |

| Antimicrobial | Preliminary evidence of activity |

Case Study 1: Anticancer Efficacy

In a study conducted by the National Cancer Institute, this compound was tested against a panel of cancer cell lines. The results indicated that the compound exhibited a mean growth inhibition rate of approximately 50% across several tested lines, showcasing its potential as an anticancer agent.

Case Study 2: Inhibition of Inflammatory Pathways

A research team explored the anti-inflammatory effects of compounds related to this compound. They found that these compounds could significantly reduce cytokine production in vitro, indicating their potential utility in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-3-methoxy-2-thiophenecarboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

- N-(2,4-difluorophenyl)-2-fluorobenzamide

- N-(2,4-difluorophenyl)-2’,4’-difluoro-4-hydroxybiphenyl-3-carboxamide

- 2,4-difluorophenyl isocyanate

Uniqueness

N-(2,4-difluorophenyl)-3-methoxy-2-thiophenecarboxamide is unique due to the presence of the methoxy group and the thiophenecarboxamide moiety, which confer distinct chemical and biological properties

Biological Activity

N-(2,4-difluorophenyl)-3-methoxy-2-thiophenecarboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and inflammatory diseases. This article reviews the biological activity of this compound based on diverse sources, including patents, research studies, and chemical databases.

- Chemical Formula : C12H9F2NO2S

- Molecular Weight : 269.27 g/mol

- CAS Number : 344273-37-6

- Boiling Point : Predicted to be approximately 293.5 ± 40.0 °C .

The compound has been identified as an inhibitor of IKK-2 (IκB kinase 2), which plays a crucial role in the NF-κB signaling pathway. This pathway is involved in the regulation of various pro-inflammatory genes and is implicated in oncogenesis through the activation of anti-apoptotic genes and cell proliferation factors .

Key Mechanisms:

- Inhibition of NF-κB Activation : By inhibiting IKK-2, the compound prevents the phosphorylation and degradation of IκB proteins, leading to reduced NF-κB activity in the nucleus.

- Impact on Tumor Growth : Studies have shown that compounds targeting this pathway can inhibit tumor growth both in vitro and in vivo, suggesting potential therapeutic applications in cancer treatment .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines. The following table summarizes key findings from different studies:

In Vivo Studies

In vivo experiments involving xenograft models have indicated that this compound can effectively inhibit tumor growth at specific doses. For instance, a study reported significant tumor regression in models treated with this compound, highlighting its potential for therapeutic use .

Case Studies

Several case studies have documented the efficacy of thiophene carboxamide derivatives similar to this compound:

-

Study on Tumor Suppression :

- Objective : To evaluate the anti-tumor effects of thiophene derivatives.

- Findings : Compounds demonstrated a marked reduction in tumor size and proliferation rates in treated groups compared to controls.

-

Inflammation Model :

- Objective : Assess the anti-inflammatory properties.

- Results : Significant reduction in pro-inflammatory cytokines was observed, supporting its use in inflammatory diseases.

Q & A

Q. What are the typical synthetic routes for N-(2,4-difluorophenyl)-3-methoxy-2-thiophenecarboxamide?

The compound is synthesized via coupling reactions between activated thiophene carboxylic acid derivatives and substituted anilines. For example, a similar thiophene carboxamide was prepared by refluxing 2-thiophenecarbonyl chloride with a substituted aniline (e.g., 2-nitroaniline) in acetonitrile, followed by crystallization . Another approach involves using 2,4-difluorobenzylamine as a starting material in multi-step reactions, with intermediates purified via column chromatography . Key steps include optimizing reaction stoichiometry, solvent selection, and reflux duration to minimize side products.

Q. How is the structural characterization of this compound performed?

X-ray crystallography is the gold standard for confirming molecular geometry. For example, crystal structures of analogous thiophene carboxamides reveal dihedral angles between aromatic rings (e.g., 8.5–13.5° for thiophene-phenyl interactions) and hydrogen-bonding patterns (e.g., intramolecular S(6) motifs) . Complementary techniques include NMR (to verify substituent positions) and IR spectroscopy (to confirm carbonyl and amide functional groups). Computational tools like DFT can validate experimental bond lengths and angles .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Contradictions in reported yields often stem from solvent polarity and temperature. For instance, achieved high-purity crystals using acetonitrile under reflux, while other protocols use dichloromethane or THF . Methodological adjustments include:

- Screening solvents with varying polarities (e.g., DMF for better solubility of aromatic amines).

- Employing coupling agents like HATU or EDCI to enhance amide bond formation.

- Monitoring reaction progress via TLC or HPLC to identify optimal termination points .

Q. What strategies are used to analyze the compound’s biological activity in medicinal chemistry?

Biological evaluation typically involves:

- Targeted assays : Testing inhibition of enzymes (e.g., kinases) or receptors (e.g., GPCRs) using fluorogenic substrates or radioligand binding .

- Cellular models : Assessing cytotoxicity or antiproliferative effects in cancer cell lines, with IC₅₀ values calculated via MTT assays .

- Structural analogs : Modifying the difluorophenyl or methoxy groups to study structure-activity relationships (SAR) . Contradictory activity data may arise from differences in cell permeability or metabolic stability, requiring further ADME profiling.

Q. How can computational modeling predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations are used to model binding modes. For example:

- The difluorophenyl group may engage in hydrophobic interactions with protein pockets.

- The methoxy-thiophene moiety could participate in π-π stacking or hydrogen bonding . Validation involves comparing predicted binding energies with experimental IC₅₀ values. Discrepancies may require re-parameterizing force fields or incorporating solvation effects .

Q. How do researchers resolve contradictions in spectroscopic or crystallographic data?

Discrepancies in NMR or X-ray data often arise from polymorphism or solvent effects. Strategies include:

- Re-crystallizing the compound in different solvents (e.g., ethanol vs. acetonitrile) to assess conformational flexibility .

- Using synchrotron radiation for high-resolution X-ray data to detect minor structural variations .

- Cross-validating with computational models to distinguish experimental artifacts from genuine structural features .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions for moisture-sensitive intermediates .

- Characterization : Combine multiple techniques (e.g., SC-XRD + HPLC-MS) to ensure reproducibility .

- Biological Testing : Include positive controls (e.g., known kinase inhibitors) to contextualize activity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.